molecular formula C7H5NO B12357006 3-ethynyl-3H-pyridin-6-one

3-ethynyl-3H-pyridin-6-one

Cat. No.: B12357006
M. Wt: 119.12 g/mol
InChI Key: VCJKJORYMYYFNY-UHFFFAOYSA-N
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Description

3-Ethynyl-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring with an ethynyl group at the 3-position and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-3H-pyridin-6-one typically involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol. The reaction is carried out at room temperature for 24 hours, followed by filtration and washing with methanol to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3H-pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction of the keto group can yield alcohols.

Scientific Research Applications

3-Ethynyl-3H-pyridin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-3H-pyridin-6-one is unique due to the presence of both an ethynyl group and a keto group on the pyridine ring

Properties

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

3-ethynyl-3H-pyridin-6-one

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-6H

InChI Key

VCJKJORYMYYFNY-UHFFFAOYSA-N

Canonical SMILES

C#CC1C=CC(=O)N=C1

Origin of Product

United States

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